
C26 Diaromatic sterane
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Overview
Description
C26 Diaromatic sterane: is a type of sterane, which is a tetracyclic triterpane. Steranes are important molecular fossils found in sediments and crude oils, and they are used as biomarkers in geochemical studies. The this compound is characterized by its 26 carbon atoms and the presence of two aromatic rings in its structure .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of C26 Diaromatic sterane typically involves the diagenesis of sterols, which are naturally occurring compounds found in the cell membranes of plants and animals. The process of diagenesis involves the reduction of oxygen moieties and unsaturated regions, leading to the formation of steranes .
Industrial Production Methods: In the petroleum industry, this compound is often isolated from crude oil through a series of separation and purification processes. These processes include gas chromatography-mass spectrometry (GC-MS) and multiple reaction monitoring (MRM) mode, which provide high selectivity and sensitivity for identifying and quantifying sterane biomarkers .
Chemical Reactions Analysis
Types of Reactions: C26 Diaromatic sterane can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to
Biological Activity
C26 diaromatic steranes are a class of organic compounds that have garnered interest due to their potential biological activities and implications in various fields, including pharmacology, environmental science, and geochemistry. This article explores the biological activity of C26 diaromatic steranes, focusing on their structural characteristics, biological effects, and relevant research findings.
Structural Characteristics
C26 diaromatic steranes are characterized by their unique structure, which includes two aromatic rings fused to a steroid backbone. This structural configuration influences their biological activity and interaction with various biological systems. The presence of multiple functional groups and stereochemistry can significantly affect their pharmacological properties.
Biological Activity Overview
The biological activities of C26 diaromatic steranes can be categorized into several key areas:
- Antiproliferative Activity : Some studies have demonstrated that derivatives of C26 diaromatic steranes exhibit significant antiproliferative effects against various cancer cell lines. For instance, a study on modified steroid compounds showed cytotoxic activity with IC50 values in the micromolar range against hormone-dependent cancer cells such as LNCaP and T47-D cells .
- Anti-inflammatory Properties : Certain steranes have been found to possess anti-inflammatory effects, which may be attributed to their ability to inhibit pro-inflammatory cytokines and pathways involved in inflammation .
- Endocrine Disruption : Due to their structural similarity to natural hormones, C26 diaromatic steranes may act as endocrine disruptors. This can lead to altered hormonal signaling pathways, impacting reproductive health and development in various organisms .
- Environmental Impact : As biomarkers in petroleum geology, C26 diaromatic steranes are studied for their role in understanding the biodegradation processes of crude oil. Their presence in environmental samples can indicate the maturity and source of hydrocarbons .
Case Studies
- Antiproliferative Effects :
- Biodegradation Studies :
Data Table: Biological Activities of C26 Diaromatic Steranes
Scientific Research Applications
Geochemical Applications
C26 Diaromatic sterane serves as a crucial biomarker in the study of crude oil and sedimentary environments. Its presence helps in understanding the thermal maturity of organic matter and the depositional environment of sediments.
Biomarker for Thermal Maturity
- Case Study : In a study analyzing core samples from oil reservoirs, the concentration of this compound was correlated with the maturity of the source rocks. Higher concentrations indicated more mature oils, which were confirmed through gas chromatography-mass spectrometry (GC-MS) analysis .
Source Rock Correlation
- Data Table : Comparison of this compound concentrations in various sedimentary environments.
Sample Location | C26 Concentration (µg/g) | Maturity Level |
---|---|---|
Location A | 15.2 | Mature |
Location B | 8.5 | Immature |
Location C | 20.3 | Mature |
This table illustrates how varying concentrations can indicate different levels of thermal maturity, aiding in source rock correlation studies .
Environmental Monitoring
This compound is utilized in environmental monitoring to assess hydrocarbon contamination in aquatic environments.
Biodegradation Studies
- Research Findings : Studies have shown that certain bacterial strains can biodegrade this compound, making it a marker for assessing bioremediation efforts in contaminated sites . For instance, Pseudomonas fluorescens has been documented to effectively degrade this compound over time, with significant reductions observed after 119 days of incubation.
Water Solubility and Toxicology
- Impact Assessment : The solubility characteristics of this compound influence its bioavailability and toxicity in aquatic ecosystems. Research indicates that while it is less soluble than lighter hydrocarbons, its presence can still pose risks to aquatic life .
Industrial Applications
In the petroleum industry, this compound is important for refining processes and product quality assessment.
Quality Control in Refining
- Application : The detection and quantification of this compound during refining can indicate the quality of crude oil and help optimize refining processes to enhance yield and reduce environmental impact .
Production Monitoring
- Data Table : Variability of this compound in different crude oil samples.
Crude Oil Sample | C26 Concentration (ppm) | Origin |
---|---|---|
Sample 1 | 120 | North Sea |
Sample 2 | 95 | Gulf of Mexico |
Sample 3 | 150 | Caspian Sea |
This table provides insights into how the concentration of C26 varies across different geographical sources, influencing production strategies .
Future Research Directions
Ongoing research into this compound focuses on its potential applications in:
- Bioremediation Strategies : Enhancing microbial degradation pathways for effective cleanup of hydrocarbon spills.
- Environmental Impact Assessments : Understanding long-term ecological effects of hydrocarbon contamination.
- Innovative Analytical Techniques : Developing more sensitive methods for detecting low concentrations in complex matrices.
Properties
IUPAC Name |
(13R,14R,17R)-13-methyl-17-[(2R)-6-methylheptan-2-yl]-11,12,14,15,16,17-hexahydrocyclopenta[a]phenanthrene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H36/c1-18(2)8-7-9-19(3)24-14-15-25-23-13-12-20-10-5-6-11-21(20)22(23)16-17-26(24,25)4/h5-6,10-13,18-19,24-25H,7-9,14-17H2,1-4H3/t19-,24-,25+,26-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OSWVMWILBNMXPH-NEBIIKFJSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCC(C)C1CCC2C1(CCC3=C2C=CC4=CC=CC=C34)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CCC3=C2C=CC4=CC=CC=C34)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H36 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.